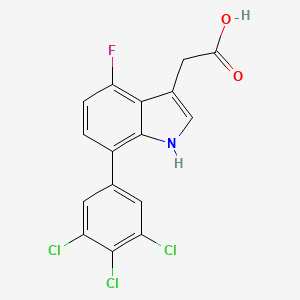
3,4-Difluoro-5-isobutoxybenzenethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Difluoro-5-isobutoxybenzenethiol: is an organic compound with the molecular formula C10H12F2OS It is characterized by the presence of two fluorine atoms, an isobutoxy group, and a thiol group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Difluoro-5-isobutoxybenzenethiol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 3,4-difluorophenol.
Isobutoxylation: The precursor undergoes an etherification reaction with isobutyl bromide in the presence of a base like potassium carbonate to introduce the isobutoxy group.
Thiol Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.
Purification: Employing techniques such as distillation or recrystallization to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Difluoro-5-isobutoxybenzenethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The fluorine atoms and the isobutoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,4-Difluoro-5-isobutoxybenzenethiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3,4-Difluoro-5-isobutoxybenzenethiol involves its interaction with molecular targets through its functional groups:
Thiol Group: The thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or modification of protein function.
Fluorine Atoms: The presence of fluorine atoms can enhance the compound’s stability and reactivity, influencing its interaction with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Difluorophenol: Lacks the isobutoxy and thiol groups, making it less versatile in certain reactions.
3,4-Difluorobenzenethiol: Similar but lacks the isobutoxy group, affecting its solubility and reactivity.
5-Isobutoxybenzenethiol: Lacks the fluorine atoms, which can influence its chemical stability and reactivity.
Uniqueness
3,4-Difluoro-5-isobutoxybenzenethiol is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both fluorine atoms and the isobutoxy group enhances its stability and solubility, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H12F2OS |
|---|---|
Peso molecular |
218.27 g/mol |
Nombre IUPAC |
3,4-difluoro-5-(2-methylpropoxy)benzenethiol |
InChI |
InChI=1S/C10H12F2OS/c1-6(2)5-13-9-4-7(14)3-8(11)10(9)12/h3-4,6,14H,5H2,1-2H3 |
Clave InChI |
QUTYOQHETMVBMZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COC1=C(C(=CC(=C1)S)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-bromo-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B15242072.png)



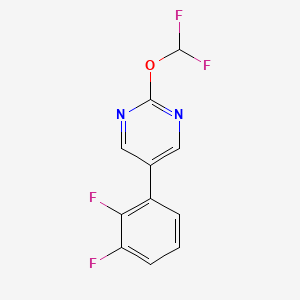


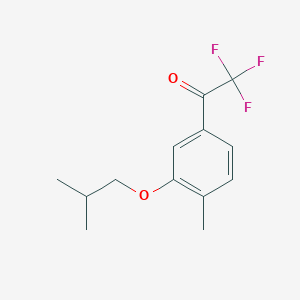
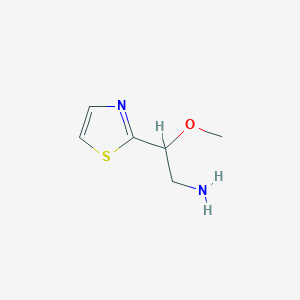
![tert-Butyl (4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4'-piperidin]-6-yl)carbamate](/img/structure/B15242132.png)
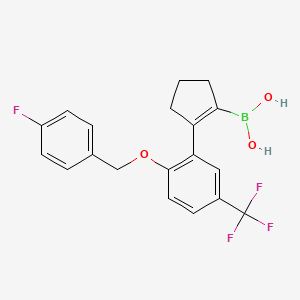
![2-{[(2-Iodocyclohexyl)oxy]methyl}oxolane](/img/structure/B15242139.png)
